molecular formula C7H9N3O4 B12472483 methyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate

methyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B12472483
M. Wt: 199.16 g/mol
InChI Key: AQHFSPBACQBBGU-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with a suitable β-keto ester, followed by nitration to introduce the nitro group . The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of both the nitro and ester groups, which confer distinct reactivity and potential biological activity. Its structural features make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

methyl 1-ethyl-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C7H9N3O4/c1-3-9-6(10(12)13)4-5(8-9)7(11)14-2/h4H,3H2,1-2H3

InChI Key

AQHFSPBACQBBGU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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